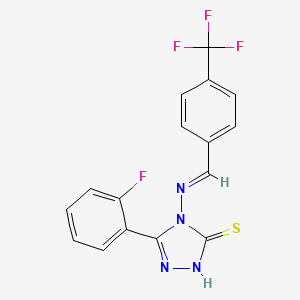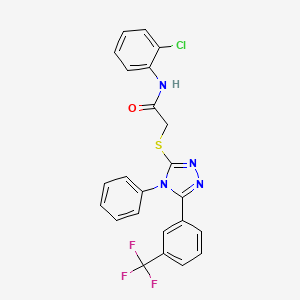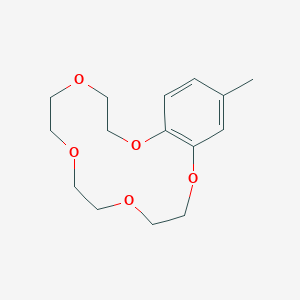
4'-Methylbenzo-15-crown-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methylbenzo-15-crown-5 is a macrocyclic polyether compound belonging to the class of crown ethers. It is characterized by a benzene ring substituted with a methyl group and a 15-membered ring containing five oxygen atoms. This compound is known for its ability to form stable complexes with various cations, making it valuable in numerous scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbenzo-15-crown-5 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base to form the crown ether. For instance, the reaction of 4’-methylcatechol with ethylene glycol dichloride in the presence of sodium hydroxide can yield 4’-Methylbenzo-15-crown-5 .
Industrial Production Methods: Industrial production of 4’-Methylbenzo-15-crown-5 often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Methylbenzo-15-crown-5 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations such as sodium, potassium, and transition metals.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Complexation: Typically involves mixing the crown ether with metal salts in a suitable solvent like acetonitrile or ethanol.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are used under controlled temperature and solvent conditions.
Major Products:
Aplicaciones Científicas De Investigación
4’-Methylbenzo-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Facilitates the transport of ions across biological membranes, mimicking natural ion channels.
Industry: Employed in the separation of lithium isotopes and as a component in sensors for detecting specific ions
Mecanismo De Acción
The mechanism by which 4’-Methylbenzo-15-crown-5 exerts its effects primarily involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity of the macrocycle. This complexation can alter the solubility and reactivity of the cation, facilitating various chemical and biological processes .
Comparación Con Compuestos Similares
Benzo-15-crown-5: Lacks the methyl group, making it slightly less hydrophobic and with different complexation properties.
Dibenzo-18-crown-6: Larger ring size, allowing it to complex with larger cations like potassium more effectively.
4’-Nitrobenzo-15-crown-5: Contains a nitro group, which can influence its electronic properties and reactivity.
Uniqueness: 4’-Methylbenzo-15-crown-5 is unique due to its specific substitution pattern, which imparts distinct hydrophobic and electronic characteristics. This makes it particularly useful in applications requiring selective complexation and stability under various conditions .
Propiedades
Fórmula molecular |
C15H22O5 |
|---|---|
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
17-methyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C15H22O5/c1-13-2-3-14-15(12-13)20-11-9-18-7-5-16-4-6-17-8-10-19-14/h2-3,12H,4-11H2,1H3 |
Clave InChI |
HCQGDZNYDMLVRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


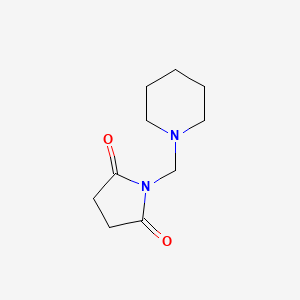
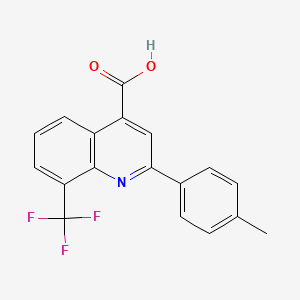
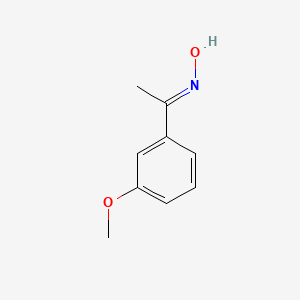

![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082710.png)
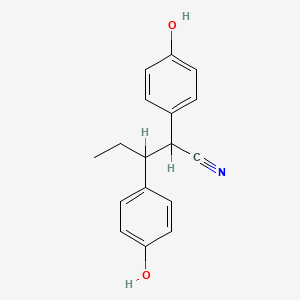

![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082728.png)

![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15082748.png)
